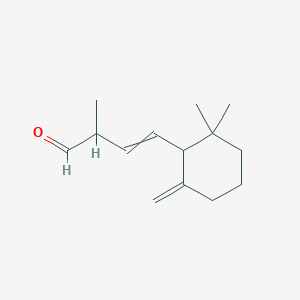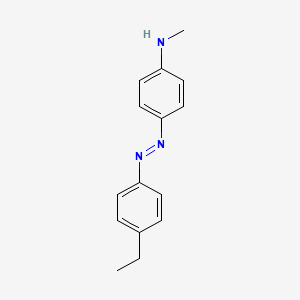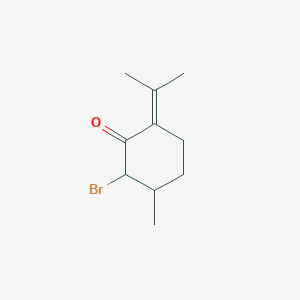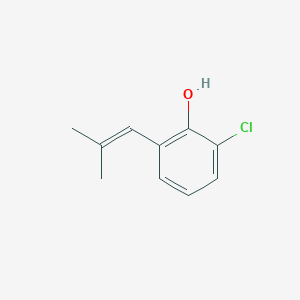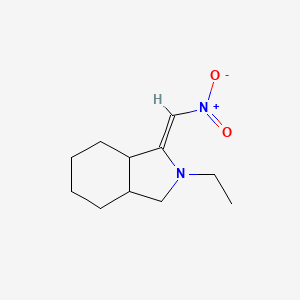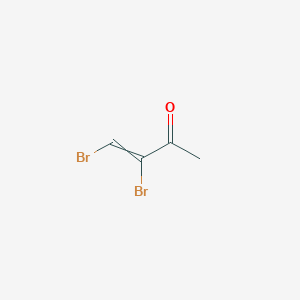
3,4-Dibromobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromobut-3-en-2-one is an organic compound with the molecular formula C4H6Br2O It is a brominated derivative of butenone, characterized by the presence of two bromine atoms at the 3rd and 4th positions of the butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromobut-3-en-2-one can be synthesized through the bromination of butenone derivatives. One common method involves the addition of bromine to butenone in the presence of a solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form butenone derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially or fully de-brominated butenone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3,4-Dibromobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromobut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromobut-1-ene: Similar structure but with a different position of the double bond.
1,4-Dibromobut-2-ene: Another brominated butene derivative with different bromine positions.
2,3-Dibromobutane: A saturated brominated butane derivative.
Uniqueness
3,4-Dibromobut-3-en-2-one is unique due to its specific bromination pattern and the presence of a double bond at the 3rd position. This structure imparts distinct reactivity and properties compared to other brominated butene derivatives.
Properties
CAS No. |
56020-84-9 |
|---|---|
Molecular Formula |
C4H4Br2O |
Molecular Weight |
227.88 g/mol |
IUPAC Name |
3,4-dibromobut-3-en-2-one |
InChI |
InChI=1S/C4H4Br2O/c1-3(7)4(6)2-5/h2H,1H3 |
InChI Key |
FHRKNQJXHSDMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
